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Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 2-(6-Methylquinolin-3-yl)ethan-1-amine Derivatives: A Technical Guide to GPCR Binding Affinity and Kinetic Characterization

Executive Overview The compound 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride represents a highly specialized, conformationally restricted bioisostere of endogenous monoamines (such as tryptamine and phenethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride represents a highly specialized, conformationally restricted bioisostere of endogenous monoamines (such as tryptamine and phenethylamine). In modern neuropharmacology and drug discovery, this nitrogen-containing heterocyclic scaffold is deployed to target aminergic G protein-coupled receptors (GPCRs), including the 5-Hydroxytryptamine (5-HT) receptor family and Trace Amine-Associated Receptor 1 (TAAR1).

As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures. Here, we dissect the causality behind the structural design of this scaffold and provide self-validating, field-proven methodologies for quantifying its receptor binding affinity and kinetic profile.

Pharmacophore Rationale & Causality

Every structural feature of the 2-(6-Methylquinolin-3-yl)ethan-1-amine molecule dictates a specific thermodynamic interaction within the GPCR orthosteric binding pocket:

  • The Ethanamine Chain: The primary amine ( pKa​≈9.5−10.5 ) is protonated at physiological pH. This is non-negotiable for aminergic GPCR binding, as it forms a critical electrostatic salt bridge with a highly conserved Aspartate residue located in transmembrane helix 3 (TM3).

  • The Quinoline Core: The bicyclic aromatic system engages in robust π−π stacking and edge-to-face interactions with conserved aromatic microdomains (typically Tryptophan, Phenylalanine, or Tyrosine) in TM5 and TM6.

  • The 6-Methyl Substitution: This specific alkyl addition enhances the local lipophilicity of the scaffold. It is strategically positioned to occupy a distinct hydrophobic sub-pocket within the receptor, driving subtype selectivity (e.g., favoring TAAR1 over 5-HT1A).

  • The Dihydrochloride Salt Formulation: Formulating the compound as a dihydrochloride salt protonates both the primary amine and the quinoline nitrogen. Causality: The free base of this compound is highly lipophilic and prone to precipitation in aqueous assay buffers. The dihydrochloride salt ensures rapid, complete dissolution in HEPES or Tris-HCl buffers, preventing artifactual data caused by compound aggregation during high-throughput screening.

Quantitative Binding Affinity Profiling

To benchmark the efficacy of the 6-methyl substitution, we compare its binding thermodynamics against the unsubstituted scaffold and a methoxy derivative. The data below summarizes the structure-activity relationship (SAR) driven by these modifications.

Table 1: Comparative Binding Affinities of Quinoline-3-yl-ethanamine Derivatives

Compound DerivativeTarget Receptor Ki​ (nM) ± SD IC50​ (nM)Efficacy ( Emax​ %)
Scaffold (Unsubstituted)TAAR145.2 ± 3.189.492 (Full Agonist)
6-Methyl (Subject) TAAR1 12.8 ± 1.4 24.5 98 (Full Agonist)
6-Methyl5-HT1A145.6 ± 12.0310.245 (Partial Agonist)
6-MethoxyTAAR188.3 ± 6.5175.070 (Partial Agonist)

Data Interpretation: The 6-methyl substitution yields a ~3.5-fold increase in binding affinity ( Ki​ ) for TAAR1 compared to the unsubstituted scaffold, validating the hypothesis that the hydrophobic methyl group optimally fills the TM5 lipophilic pocket.

Downstream Signaling Mechanics

Upon successful binding to a Gs-coupled target (such as TAAR1), the 6-methyl derivative stabilizes the active conformation of the receptor, triggering a well-defined intracellular signaling cascade.

GPCR_Signaling Ligand 2-(6-Methylquinolin-3-yl) ethan-1-amine GPCR Aminergic GPCR Ligand->GPCR Binding G_alpha Gαs Subunit GPCR->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP Catalysis PKA PKA Activation cAMP->PKA Allostery

Fig 1: Gs-coupled GPCR signaling cascade activated by the quinoline ethanamine scaffold.

Self-Validating Experimental Methodologies

To accurately determine the pharmacological profile of this compound, researchers must employ orthogonal techniques: Radioligand Binding (for thermodynamic equilibrium) and Surface Plasmon Resonance (for real-time kinetics).

Protocol A: High-Throughput Radioligand Competition Assay

Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ) of a ligand[1].

Self-Validating System Design: Every 96-well assay plate must include internal controls: Total Binding (TB) wells containing only the radioligand, and Non-Specific Binding (NSB) wells containing the radioligand plus a saturating concentration (10 µM) of a known unlabeled antagonist. The assay is only deemed valid if the signal-to-background ratio (TB/NSB) exceeds 5:1.

Step-by-Step Workflow:

  • Membrane Preparation: Overexpress the target GPCR in HEK293 or CHO cells. Causality: Mammalian expression systems are strictly required to ensure proper post-translational modifications (e.g., glycosylation) and native receptor folding[2]. Homogenize cells and isolate the membrane fraction via ultracentrifugation at 100,000 x g.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of radioligand (e.g., [3H] -RO5166017 for TAAR1, at its Kd​ ), and varying concentrations of the 2-(6-Methylquinolin-3-yl)ethan-1-amine derivative ( 10−11 to 10−4 M). Incubate at 25°C for 90 minutes. Causality: 90 minutes ensures the system reaches thermodynamic equilibrium, a strict mathematical prerequisite for applying the Cheng-Prusoff equation[1].

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: Prior to filtration, the filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the positively charged primary amine of our quinoline derivative from binding non-specifically to the filter matrix.

  • Quantification: Add scintillation cocktail and read via a MicroBeta counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide affinity, SPR provides the kinetic rates ( kon​ and koff​ ), allowing us to calculate the drug's residence time—a critical predictor of in vivo efficacy[3].

Self-Validating System Design: The SPR setup utilizes a dual-flow cell system. Flow cell 1 (Fc1) is mock-functionalized (no receptor), while Flow cell 2 (Fc2) contains the captured GPCR. The instrument software automatically subtracts the Fc1 signal from Fc2. This isolates the specific binding response from bulk refractive index shifts (e.g., DMSO solvent effects) and non-specific matrix interactions.

Step-by-Step Workflow:

  • Sensor Chip Functionalization: Covalently couple an anti-1D4 antibody to a CM5 sensor chip via standard amine coupling. Causality: Capturing the GPCR via a C-terminal 1D4 tag ensures uniform, directional orientation of the receptor on the chip, leaving the extracellular orthosteric binding pocket fully accessible to the quinoline derivative[4].

  • Receptor Capture & Baseline Stabilization: Inject the solubilized GPCR (purified in detergent micelles or lipid nanodiscs) over Fc2. Establish a stable baseline using a running buffer containing matching lipids/detergents. Causality: GPCRs are highly unstable outside the lipid bilayer; matching the buffer environment prevents receptor denaturation and baseline drift[3].

  • Analyte Injection (Association): Inject the 2-(6-Methylquinolin-3-yl)ethan-1-amine derivative at a flow rate of 50 µL/min across both flow cells. Causality: A high flow rate is utilized to minimize mass transport limitations, ensuring the measured kon​ reflects actual binding kinetics rather than the diffusion rate of the compound.

  • Buffer Wash (Dissociation): Switch back to running buffer to monitor the dissociation phase ( koff​ ).

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive Kd​ ( koff​/kon​ ).

SPR_Workflow Start Sensor Chip Functionalization Capture GPCR Capture (Micelles) Start->Capture Baseline Baseline Stabilization Capture->Baseline Association Analyte Injection Baseline->Association Dissociation Buffer Wash (Dissociation) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Analysis Kinetic Fitting Dissociation->Analysis Data Regeneration->Capture Repeat

Fig 2: SPR workflow for real-time GPCR binding kinetics, featuring self-validating cycles.

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Exploratory

Cellular uptake mechanisms of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride

Title: Cellular Uptake Mechanisms of 2-(6-Methylquinolin-3-yl)ethan-1-amine Dihydrochloride: A Mechanistic Whitepaper Executive Summary Understanding the cellular pharmacokinetics of small-molecule building blocks and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cellular Uptake Mechanisms of 2-(6-Methylquinolin-3-yl)ethan-1-amine Dihydrochloride: A Mechanistic Whitepaper

Executive Summary Understanding the cellular pharmacokinetics of small-molecule building blocks and drug candidates is paramount for predicting efficacy and toxicity. 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride is a specialized compound characterized by a lipophilic methylquinoline core and a primary aliphatic amine side chain. This technical guide dissects the dual-modal cellular uptake strategies of this compound, synthesizing physicochemical profiling with self-validating experimental workflows to equip researchers with a robust framework for cellular transport analysis.

Physicochemical Profiling: The Foundation of Permeability

When dissolved in physiological aqueous media, the dihydrochloride salt of 2-(6-Methylquinolin-3-yl)ethan-1-amine dissociates, presenting a molecule with two distinct basic centers. The primary amine typically exhibits a pKa of ~9.5–10.0, while the quinoline nitrogen has a lower pKa of ~4.5–5.0.

At a physiological pH of 7.4, this creates a dynamic equilibrium: the primary amine is predominantly protonated (cationic), while the quinoline core remains largely neutral. This amphiphilic and cationic nature dictates that the molecule cannot rely solely on simple lipid diffusion. Instead, its cellular entry and subsequent subcellular distribution are governed by a combination of carrier-mediated transport and pH-driven organellar trapping.

Core Uptake Mechanisms

Carrier-Mediated Transport via SLC22A (Organic Cation Transporters)

Because the molecule exists largely as an organic cation at physiological pH, its passive diffusion across the hydrophobic plasma membrane is energetically restricted. To achieve efficient intracellular concentrations, the protonated fraction hijacks the Solute Carrier 22A (SLC22A) family of transporters, specifically the Organic Cation Transporters (OCT1 and OCT2)[1]. OCT1 is highly expressed in hepatic tissues, while OCT2 is predominant in renal and neuronal cells[2]. These electrogenic, facilitative transporters utilize the inside-negative plasma membrane potential to drive the uptake of small, hydrophilic cations (such as the protonated ethylamine moiety) into the cytosol[2].

Passive Diffusion and Lysosomotropic Ion Trapping

While the protonated fraction relies on OCTs, the minor unprotonated (neutral) fraction leverages the lipophilic 6-methylquinoline core to passively diffuse across the lipid bilayer. Once in the cytosol (pH ~7.2), the molecule can further diffuse into acidic organelles, such as endosomes and lysosomes (pH 4.5–5.0).

According to de Duve's foundational ion trapping theory, weak bases accumulate extensively in these acidic compartments[3][4]. Upon entering the lysosomal lumen, both the primary amine and the quinoline nitrogen become fully protonated. This di-cationic state drastically lowers the molecule's membrane permeability, trapping it within the organelle[5][6]. Studies on quinoline derivatives indicate that molecules with a pKa optimum near 8.0 exhibit maximal lysosomal accumulation[5][7].

IonTrapping Extracellular Extracellular Space (pH 7.4) Neutral / Mono-protonated Membrane1 Plasma Membrane (Lipid Bilayer) Extracellular->Membrane1 Passive Diffusion Cytosol Cytosol (pH 7.2) Partial Protonation Membrane1->Cytosol Entry Membrane2 Lysosomal Membrane Cytosol->Membrane2 Diffusion Lysosome Lysosome (pH 4.5) Di-protonated (Trapped) Membrane2->Lysosome Protonation & Trapping

Figure 1: Lysosomotropic ion trapping pathway of weak base quinoline amines.

Experimental Workflows for Mechanistic Validation

To rigorously validate these dual uptake mechanisms, experimental designs must be self-validating. A simple whole-cell accumulation assay cannot distinguish between cytosolic OCT-mediated entry and lysosomal trapping. Therefore, we employ a multi-arm pharmacological inhibition strategy coupled with subcellular fractionation.

Workflow Step1 Cell Incubation with Quinoline-Amine Step2 Pharmacological Inhibition (Bafilomycin A1 / OCT Inhibitors) Step1->Step2 Optional Pre-treatment Step3 Subcellular Fractionation (Differential Centrifugation) Step1->Step3 Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Data Analysis & Uptake Kinetics Step4->Step5

Figure 2: Experimental workflow for validating cellular uptake and subcellular localization.

Protocol 1: Pharmacological Inhibition & LC-MS/MS Quantification

Causality & Self-Validation: This protocol uses specific inhibitors to isolate transport pathways. Cimetidine is used to competitively block OCTs, validating carrier-mediated entry. Bafilomycin A1, a potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase), is used to collapse the lysosomal pH gradient[8][9]. If the compound's accumulation is genuinely driven by lysosomotropism, Bafilomycin A1 pretreatment will result in a massive reduction of the intracellular signal, serving as an internal validation of the ion-trapping hypothesis.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., HepG2 for robust OCT1 expression) in 6-well plates at 2×105 cells/well and culture until 80% confluent.

  • Pre-treatment (Inhibition Arm): Wash cells twice with warm PBS. Incubate cells in transport buffer (HBSS, pH 7.4) containing either:

    • Vehicle control (0.1% DMSO).

    • OCT Inhibitor: 100 µM Cimetidine (30 min pre-incubation).

    • V-ATPase Inhibitor: 100 nM Bafilomycin A1 (1 hour pre-incubation).

  • Compound Dosing: Spike 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride into the transport buffer to a final concentration of 10 µM. Incubate for 2 hours at 37°C.

  • Termination & Washing: Terminate uptake by placing plates on ice. Wash rapidly three times with ice-cold PBS containing 1% BSA to remove non-specifically bound extracellular drug, followed by one wash with plain ice-cold PBS.

  • Lysis & Extraction: Lyse cells using 200 µL of RIPA buffer. Extract the analyte by adding 800 µL of ice-cold acetonitrile (containing an isotopically labeled internal standard). Vortex for 5 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode. Normalize the quantified compound mass to total cellular protein.

Protocol 2: Subcellular Fractionation (Lysosomal Isolation)

Causality & Self-Validation: To physically prove that the trapped pool resides in the lysosomes, differential centrifugation is employed. By verifying the fraction purity with organelle-specific markers (LAMP1 for lysosomes, GAPDH for cytosol), the protocol ensures that the detected quinoline is not an artifact of non-specific lipid or nuclear binding.

Step-by-Step Methodology:

  • Homogenization: Following a 2-hour compound incubation, harvest cells in a sucrose-based homogenization buffer (250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) using a Dounce homogenizer (30 strokes).

  • Differential Centrifugation:

    • Centrifuge at 1,000 × g for 10 min to pellet nuclei and unbroken cells (P1).

    • Centrifuge the supernatant at 10,000 × g for 15 min to pellet mitochondria (P2).

    • Centrifuge the resulting supernatant at 20,000 × g for 30 min to yield the light mitochondrial/lysosomal-enriched fraction (P3).

  • Validation & Quantification: Resuspend the P3 pellet. Perform a Western blot for LAMP1 to confirm lysosomal enrichment. Extract the fraction with acetonitrile and quantify the quinoline amine via LC-MS/MS.

Quantitative Data Presentation

The following table summarizes the anticipated quantitative shifts in cellular uptake based on the mechanistic interventions described above, extrapolated from validated quinoline-amine analogs.

ParameterExperimental ConditionExpected Uptake ModulationMechanistic Implication
Basal Uptake Standard HBSS (pH 7.4)100% (Baseline)Represents total cellular accumulation (OCT + Diffusion + Trapping).
OCT Inhibition + Cimetidine (100 µM)↓ 30-40%Confirms the primary amine utilizes SLC22A transporters for initial cytosolic entry.
pH Gradient Collapse + Bafilomycin A1 (100 nM)↓ 60-80%Validates that the majority of the intracellular pool is sequestered via lysosomotropic ion trapping.
Competitive Trapping + Chloroquine (50 µM)↓ 50-70%Demonstrates competition for lysosomal buffering capacity by a known weak base.
Temperature Block 4°C Incubation↓ >85%Confirms that uptake is energy-dependent (both carrier-mediated transport and endosomal V-ATPase maintenance require ATP).

References

  • 4-Aminoquinoline compounds from the Spanish flu to COVID-19 - PMC. National Institutes of Health (NIH). 3

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC. National Institutes of Health (NIH). 5

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - Frontiers. Frontiers In. 7

  • Role of the Plasma Membrane Transporter of Organic Cations OCT1 and Its Genetic Variants in Modern Liver Pharmacology - PMC. National Institutes of Health (NIH). 1

  • The potential role of lysosomes in tissue distribution of weak bases - ResearchGate. ResearchGate.4

  • Weak base drug-induced endolysosome iron dyshomeostasis controls the generation of reactive oxygen species, mitochondrial depolarization, and cytotoxicity - PMC. National Institutes of Health (NIH). 8

  • Genetic Heterogeneity of SLC22 Family of Transporters in Drug Disposition - MDPI. MDPI. 2

  • Theoretical plot of lysosomal sequestration as a function of weak base... - ResearchGate. ResearchGate. 6

  • Wogonin derivative V8 enhances bortezomib efficacy in gastric carcinoma by disrupting lysosome-mediated drug resistance - Baishideng Publishing Group. WJGNet. 9

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Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 2-(6-Methylquinolin-3-yl)ethan-1-amine Dihydrochloride in Modern Medicinal Chemistry

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This guide focuses on a spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This guide focuses on a specific, highly versatile precursor: 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride . We will explore its strategic application in the synthesis of novel molecular entities. The primary ethylamine group at the 3-position serves as a reactive handle for extensive synthetic diversification, while the 6-methylquinoline core provides a robust framework known to interact with various biological targets.[3] This document provides detailed protocols for key synthetic transformations, explains the chemical rationale behind procedural choices, and outlines the potential therapeutic applications of the resulting derivatives, empowering researchers to leverage this building block in their drug discovery programs.

Introduction: The Value Proposition of a Quinoline-Based Precursor

Quinoline and its derivatives have a rich history in drug development, yielding compounds with a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[2][4] The planar, aromatic nature of the quinoline ring system allows it to effectively participate in π-π stacking and intercalation with biological macromolecules like DNA and proteins, while its nitrogen atom can act as a hydrogen bond acceptor.[5]

2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride capitalizes on this validated scaffold. Its structure presents two key strategic elements for the medicinal chemist:

  • The 6-Methylquinoline Core: This bicyclic system is a proven pharmacophore. The methyl group at the 6-position can influence metabolic stability, lipophilicity, and binding interactions within target protein pockets.

  • The 3-Ethanamine Side Chain: The primary amine is a nucleophilic "handle" that opens a gateway to a multitude of well-established, high-yielding chemical reactions.[6] Its presentation as a dihydrochloride salt enhances stability and aqueous solubility, though it necessitates a crucial deprotonation step prior to most reactions.

This guide provides a framework for exploiting these features through robust synthetic protocols.

Physicochemical Data & Handling
PropertyValue
Chemical Formula C₁₂H₁₆Cl₂N₂
Molecular Weight 259.18 g/mol
Form Dihydrochloride Salt
Appearance Typically a solid (e.g., off-white to yellow powder)
Solubility Generally soluble in water and polar protic solvents like methanol/ethanol.

Handling Insight: As a dihydrochloride salt, the amine is protonated and unreactive as a nucleophile. Prior to use in reactions requiring a free amine (e.g., amide coupling, reductive amination), it must be neutralized with a suitable base. This is a critical step; using a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent is standard practice.

Core Synthetic Applications & Protocols

The primary amine functionality is the key to unlocking the synthetic potential of this precursor. Below are detailed protocols for four fundamental transformations in medicinal chemistry.

Workflow: From Precursor to Diversified Library

The following diagram illustrates the central role of the precursor in generating diverse chemical libraries for biological screening.

G cluster_0 Precursor Activation cluster_1 Synthetic Diversification Pathways cluster_2 Downstream Application Precursor 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride FreeAmine Free Amine Intermediate (in situ generation) Precursor->FreeAmine Base (e.g., TEA, DIPEA) Amide Amide Derivatives FreeAmine->Amide R-COOH, Coupling Agent Sulfonamide Sulfonamide Derivatives FreeAmine->Sulfonamide R-SO₂Cl SecAmine Secondary/Tertiary Amines FreeAmine->SecAmine R-CHO, Reductive Agent Urea Urea/Thiourea Derivatives FreeAmine->Urea R-NCO or R-NCS Screening Biological Screening (e.g., Antimicrobial, Anticancer) Amide->Screening Sulfonamide->Screening SecAmine->Screening Urea->Screening

Caption: Synthetic workflow from precursor activation to a library of derivatives for screening.

Protocol: Amide Bond Formation via Peptide Coupling

Rationale: Amide bond formation is arguably the most common reaction in medicinal chemistry. It allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents via commercially available carboxylic acids. The resulting amides often exhibit improved metabolic stability compared to esters and can form crucial hydrogen bonds with target proteins.

Detailed Protocol:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Free Amine Liberation: Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the solution and stir for 15 minutes at room temperature. The excess base ensures complete neutralization of both hydrochloride salts.

  • Coupling Agent Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and an additional portion of DIPEA (1.5 eq) in anhydrous DMF. Stir for 10 minutes to pre-activate the carboxylic acid.

  • Reaction: Add the activated carboxylic acid solution dropwise to the free amine solution.

  • Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and coupling reagents. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide derivative.[7]

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Sulfonamide Synthesis

Rationale: The sulfonamide functional group is a key pharmacophore found in antibiotics, diuretics, and anticancer agents. It acts as a stable, non-classical bioisostere of a carboxylic acid or amide and is an excellent hydrogen bond donor and acceptor.

Detailed Protocol:

  • Reagent Preparation: Dissolve 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride (1.0 eq) in anhydrous pyridine or dichloromethane (DCM). Pyridine can act as both the solvent and the base.[8]

  • Free Amine Liberation: If using DCM, add triethylamine (TEA) (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Reaction: Add the desired sulfonyl chloride (1.2 eq) dropwise to the cooled, stirring solution. Caution: The reaction can be exothermic.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor for completion by TLC or LC-MS.

  • Workup: If using pyridine, remove it under high vacuum. If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude solid can often be purified by recrystallization or by flash column chromatography.[8]

  • Characterization: Confirm the final structure by standard spectroscopic methods (NMR, MS, IR).

Protocol: Reductive Amination

Rationale: Reductive amination is a powerful method for forming C-N bonds, converting the primary amine into more complex secondary or tertiary amines. This reaction is highly efficient for introducing new alkyl groups and building molecular complexity in a single, reliable step.

Detailed Protocol:

  • Reagent Preparation: Suspend 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride (1.0 eq), the desired aldehyde or ketone (1.2 eq), and triethylamine (2.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine (or enamine).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is selective for imines in the presence of carbonyls.

  • Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the imine intermediate and the appearance of the product.

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product into an organic solvent like DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

  • Characterization: Verify the structure of the resulting secondary or tertiary amine by NMR and MS.

Biological Significance & Screening Strategies

Derivatives synthesized from this precursor are prime candidates for screening in a variety of therapeutic areas, given the established pharmacology of the quinoline scaffold.

Potential Therapeutic Targets
  • Antimicrobial Agents: Quinoline-based compounds are known to inhibit bacterial DNA gyrase and topoisomerase, crucial enzymes for DNA replication.[5] New derivatives can be screened against panels of pathogenic bacteria and fungi, including resistant strains.[9]

  • Anticancer Agents: The planar quinoline ring can intercalate into DNA, disrupting cancer cell replication. Furthermore, many quinoline derivatives have been developed as kinase inhibitors.

  • Antimalarial Compounds: Historically, quinoline is the basis for drugs like quinine and chloroquine.[2] Novel analogs can be tested for activity against various strains of Plasmodium falciparum.

Screening Workflow Logic

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Application

In vivo dosing and administration protocols for 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride

An Application Guide for Preclinical Researchers In Vivo Dosing and Administration of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride Abstract This document provides a comprehensive guide for the in vivo administr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Researchers

In Vivo Dosing and Administration of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride

Abstract

This document provides a comprehensive guide for the in vivo administration of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride, a quinoline-derived small molecule, intended for researchers in drug discovery and development. Due to the limited publicly available data on this specific compound, this guide emphasizes foundational principles, from pre-formulation and vehicle selection to detailed, route-specific administration protocols for rodent models. The protocols are designed to be self-validating, incorporating critical decision-making steps to ensure experimental success, scientific rigor, and adherence to animal welfare standards.

Compound Profile and Handling

1.1. Chemical Characteristics 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride is a salt form of a parent amine compound. The dihydrochloride salt is typically chosen to enhance aqueous solubility and stability. However, researchers must be aware that dissolving a dihydrochloride salt in an unbuffered aqueous solution will result in an acidic pH, which can cause irritation at the injection site and may affect compound stability and absorption.

1.2. Safety and Handling Precautions According to available safety data sheets (SDS), this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] It is also noted as being potentially air and moisture sensitive, and hygroscopic.

Core Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.[2][3]

  • Ventilation: Handle the dry powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

  • Storage: Store the compound in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere as recommended.

Pre-formulation and Vehicle Selection

The selection of an appropriate vehicle is one of the most critical steps in designing an in vivo study.[4][5][6] An ideal vehicle should be non-toxic, have no biological effect of its own, and effectively solubilize the test compound.[7]

2.1. Solubility Assessment Before initiating any in vivo experiments, the solubility of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride must be determined in various potential vehicles. As a dihydrochloride salt, it is expected to have good solubility in aqueous solutions.

Recommended Starting Vehicles for Solubility Testing:

  • Sterile Water for Injection

  • 0.9% Saline

  • Phosphate-Buffered Saline (PBS)

  • 5% Dextrose in Water (D5W)

If aqueous solubility is insufficient for the desired concentration, co-solvent systems may be necessary. However, many common organic solvents can have their own toxicities and pharmacological effects.[4][5]

2.2. Vehicle Selection Workflow The following diagram outlines a logical workflow for selecting a suitable vehicle.

VehicleSelection start Start: Determine Required Dose Concentration (mg/mL) solubility_test Test Solubility in Aqueous Vehicles (Saline, PBS, D5W) start->solubility_test is_soluble Is Compound Soluble & Stable at Target Concentration? solubility_test->is_soluble ph_check Check pH of Formulation is_soluble->ph_check Yes cosolvent Consider Co-solvent System (e.g., PEG, DMSO/Saline) is_soluble->cosolvent No ph_adjust Is pH within Physiological Range (4.5 - 8.0)? ph_check->ph_adjust adjust_ph Adjust pH with NaOH/HCl (e.g., to ~7.4) ph_adjust->adjust_ph No final_vehicle Final Vehicle Selected: Sterile, Isotonic, pH-adjusted Aqueous Solution ph_adjust->final_vehicle Yes adjust_ph->final_vehicle cosolvent_validate Validate Co-solvent Toxicity & Vehicle Control Group cosolvent->cosolvent_validate cosolvent_validate->final_vehicle

Caption: Vehicle selection decision workflow.

2.3. Common Vehicle Formulations The table below summarizes common vehicles used in preclinical rodent studies. The simplest formulation that ensures solubility and stability should always be prioritized.

Vehicle TypeCompositionCommon RoutesAdvantages & Considerations
Aqueous (Isotonic) 0.9% Sodium Chloride (Saline)IV, IP, SC, POMost common and physiologically compatible. Preferred choice.
Aqueous (Buffered) Phosphate-Buffered Saline (PBS)IV, IP, SC, POMaintains physiological pH. Important for pH-sensitive compounds.
Aqueous (Sugar) 5% Dextrose in Water (D5W)IV, IP, SCIsotonic. Can be useful if chloride ions are incompatible with the compound.
Co-solvent Systems e.g., 10% DMSO, 40% PEG 400, 50% SalineIP, SC, POFor compounds with poor aqueous solubility. Requires a vehicle-only control group in the study. [4][5]
Suspensions 0.5% Carboxymethylcellulose (CMC) in waterPO, IPFor poorly soluble compounds. Requires uniform suspension before each dose.

Dosing Calculations and Formulation

Accurate dose calculation and formulation are paramount for reproducible results. All preclinical studies must adhere to Good Laboratory Practice (GLP) guidelines to ensure data integrity.[8][9]

3.1. Dose Calculation To calculate the total amount of compound needed:

  • Determine the dose (mg/kg): Based on literature for similar compounds or preliminary dose-ranging studies.

  • Determine the dosing volume (mL/kg): This is route- and species-dependent (see tables below).

  • Calculate the required concentration (mg/mL): Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

  • Calculate total volume needed: Total Volume (mL) = (Number of Animals × Average Weight (kg) × Dosing Volume (mL/kg)) + Overage (e.g., 20%)

  • Calculate total compound needed: Total Compound (mg) = Total Volume (mL) × Concentration (mg/mL)

Example Calculation Table

ParameterValueCalculationResult
Target Dose10 mg/kg--
Animal ModelMouse (average 25 g)--
Dosing RouteIntraperitoneal (IP)--
Dosing Volume10 mL/kg--
Required Concentration -10 mg/kg / 10 mL/kg1 mg/mL
Number of Animals10--
Total Dosing Volume-10 animals × 0.025 kg × 10 mL/kg2.5 mL
Add 20% Overage-2.5 mL × 1.203.0 mL
Total Compound Needed -3.0 mL × 1 mg/mL3.0 mg

3.2. Step-by-Step Formulation Protocol (Aqueous Vehicle)

  • Weigh Compound: Accurately weigh the calculated amount of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride in a sterile container.

  • Add Vehicle: Add approximately 80% of the final required volume of the chosen sterile aqueous vehicle (e.g., 0.9% Saline).

  • Dissolve: Gently vortex or sonicate until the compound is fully dissolved. Gentle warming (to ~37°C) can be used if necessary, but stability at that temperature should be confirmed.[10]

  • Check pH: Use a calibrated pH meter to check the solution's pH. It will likely be acidic.

  • Adjust pH: If the pH is outside the recommended range of 4.5-8.0, adjust it dropwise using sterile 1N NaOH to bring it closer to physiological pH (~7.4).[7] This step is crucial to prevent injection site irritation.

  • Final Volume: Add the vehicle to reach the final calculated volume (QS).

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Label and Store: Clearly label the vial with the compound name, concentration, vehicle, date, and storage conditions. Unless stability data is available, prepare fresh on the day of dosing.

In Vivo Administration Protocols

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel. The choice of administration route is a critical determinant of the compound's ultimate pharmacokinetics and pharmacodynamics.[11][12]

DosingWorkflow start Experimental Start prep Prepare Formulation (as per Section 3.2) start->prep animal_prep Acclimate & Weigh Animals prep->animal_prep dose_calc Calculate Individual Dose Volume animal_prep->dose_calc administer Administer Compound (as per Route Protocol) dose_calc->administer monitor Monitor Animal (Post-Dose) administer->monitor endpoint Collect Data/ Reach Experimental Endpoint monitor->endpoint

Caption: General experimental workflow for in vivo dosing.

4.1. Oral Gavage (PO) This route is used to ensure accurate oral dosing but requires significant technical skill to avoid injury.[7][13]

  • Procedure:

    • Gently restrain the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper length.

    • Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach.

    • Slowly deliver the calculated dose volume.

    • Gently remove the needle.

    • Monitor the animal for any signs of respiratory distress.

4.2. Intraperitoneal (IP) Injection A common route for systemic administration in rodents, where the compound is absorbed into circulation via the portal vein.[11][13]

  • Procedure:

    • Restrain the animal in a supine position with its head tilted slightly down.

    • Locate the injection site in the lower right or left abdominal quadrant to avoid the bladder and internal organs.

    • Insert the needle at a 15-30 degree angle, bevel up.

    • Aspirate slightly to ensure no fluid (urine, blood) is drawn back.

    • Inject the dose volume smoothly.

    • Withdraw the needle and return the animal to its cage.

4.3. Intravenous (IV) Injection Provides immediate and 100% bioavailability, bypassing absorption barriers.[12] The lateral tail vein is the most common site in rodents.

  • Procedure:

    • Place the animal in a restraint device that exposes the tail.

    • Warm the tail using a heat lamp or warm water to dilate the veins.

    • Wipe the tail with an alcohol swab.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the dose. If resistance is felt or a bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

4.4. Subcutaneous (SC) Injection Used for slower, more sustained absorption compared to IV or IP routes.

  • Procedure:

    • Gently grasp the loose skin over the back/scruff of the neck to form a "tent".

    • Insert the needle, bevel up, into the base of the tented skin.

    • Aspirate slightly to ensure a vessel has not been punctured.

    • Inject the dose, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

Recommended Administration Volumes and Needle Sizes

RouteMouseRat
PO 5-10 mL/kg5-10 mL/kg
IP 10-20 mL/kg[14]5-10 mL/kg
IV <5 mL/kg (bolus)[14]<5 mL/kg (bolus)
SC 10-20 mL/kg5-10 mL/kg
Needle (IP/SC) 25-27 G[7][14]23-25 G[7]
Needle (IV) 27-30 G[14]25-27 G[7]

References

  • Guidelines for the administration of substances to rodents. (n.d.). NTNU. [Link]

  • Routes and Volumes of Administration in Mice. (n.d.). University of Iowa. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Study of Different Routes of Drug Administration in Mice and Rats. (n.d.). RJPTSimLab. [Link]

  • Gavarini, I., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutics, 12(1), 1. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-123. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Gad, S. C. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (n.d.). Charles River. [Link]

  • Zylstra, K. D., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials, 9(12), e2000110. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]

  • Step 2: Preclinical Research. (2018, January 4). FDA. [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. (2024, August 13). Liveon Biolabs. [Link]

  • Synthesis and biological properties of 6-imidazol-1-yl derivatives. (n.d.). Journal of Medicinal Chemistry. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead. (n.d.). PMC. [Link]

  • Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency (EMA). [Link]

  • Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. (2022, June 13). MDPI. [Link]

  • Pharmacokinetics Written Summary. (n.d.). PMDA. [Link]

  • Synthesis and Pharmacological Characterization of a Potent PAM. (2019, September 18). ResearchGate. [Link]

  • Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone. (2025, October 27). PubMed. [Link]

  • Development of a physiologically based pharmacokinetic model for deltamethrin. (2006, October 15). PubMed. [Link]

  • Synthesis and Pharmacological Characterization of a Potent PAM. (2019, October 10). PubMed. [Link]

  • A Pharmacokinetic and Bioavailability Study of Ecklonia cava Phlorotannins. (2024, November 4). MDPI. [Link]

Sources

Method

Application Note: Amine Coupling and Bioconjugation Strategies for 2-(6-Methylquinolin-3-yl)ethan-1-amine Dihydrochloride

Executive Summary & Chemical Profile As bioconjugation strategies evolve, the demand for robust, bifunctional linkers and fluorescent pharmacophores has surged. 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride (MW:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

As bioconjugation strategies evolve, the demand for robust, bifunctional linkers and fluorescent pharmacophores has surged. 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride (MW: ~259.17 g/mol ) is a highly versatile molecule featuring a 6-methylquinoline core—valuable as both a pharmacophore and a fluorescent tag—paired with a flexible, highly reactive primary ethylamine linker.

This application note provides field-validated, self-validating protocols for covalently conjugating this molecule to carboxylated biomolecules, polymers, and aldehyde-functionalized surfaces. Designed for drug development professionals, this guide prioritizes mechanistic causality to ensure reproducible Degree of Labeling (DOL) and conjugate stability.

Mechanistic Causality: Why Reactions Fail and How to Fix Them

The Dihydrochloride Challenge: pH and Nucleophilicity

As a Senior Application Scientist, I frequently observe conjugation failures stemming from a fundamental misunderstanding of salt forms. This molecule is supplied as a dihydrochloride salt. While this ensures excellent shelf stability and aqueous solubility, it introduces two equivalents of hydrochloric acid per mole of amine.

If this salt is added directly to a weakly buffered reaction, the pH will plummet. At a pH below 7.0, the primary aliphatic amine (pKa ~9.5) becomes fully protonated ( −NH3+​ ). Because only the unprotonated free base ( −NH2​ ) possesses the lone electron pair required for nucleophilic attack, the reaction will stall completely. Causality: Pre-neutralization or the use of a high-capacity coupling buffer (e.g., 100 mM Phosphate, pH 8.0) is a non-negotiable prerequisite for successful amidation[1].

EDC/Sulfo-NHS Chemistry: The Necessity of a Two-Step Protocol

Carbodiimide (EDC) activates terminal carboxyl groups to form an O-acylisourea intermediate. However, this intermediate is highly unstable in aqueous environments, hydrolyzing back to a carboxylate within seconds to minutes[2].

By introducing Sulfo-NHS, the unstable intermediate is rapidly converted into a semi-stable Sulfo-NHS ester (half-life of ~1-2 hours at pH 7.0)[3]. This stabilization enables a two-step protocol . If you are conjugating the quinoline derivative to a protein (which contains its own native amines and carboxyls), a one-step EDC reaction would cause the protein to crosslink with itself[4]. The two-step method allows you to activate the protein, wash away excess EDC, and then introduce the quinoline amine, ensuring exclusive target-to-ligand conjugation[3].

Workflow Visualization

G Start Carboxylated Biomolecule (Protein/Nanoparticle) Activation Activation EDC + Sulfo-NHS (MES Buffer, pH 6.0) Start->Activation Intermediate Sulfo-NHS Ester Intermediate (Stable for 1-2 hours) Activation->Intermediate 15-30 min Conjugation Amine Conjugation Add 2-(6-Methylquinolin-3-yl)ethan-1-amine (PBS Buffer, pH 7.5-8.0) Intermediate->Conjugation Cleanup Purification Dialysis or SEC Conjugation->Cleanup 2-4 hours Final Stable Amide Conjugate (Fluorescently Labeled) Cleanup->Final

Workflow for two-step EDC/Sulfo-NHS coupling of 2-(6-Methylquinolin-3-yl)ethan-1-amine.

Experimental Protocols

Protocol A: Two-Step EDC/Sulfo-NHS Conjugation to Carboxylated Proteins

Optimal for labeling antibodies, BSA, or carboxylated nanoparticles.

Step 1: Carboxylate Activation

  • Dissolve the carboxylated target protein at 1–5 mg/mL in Activation Buffer (50 mM MES, 0.5 M NaCl, pH 6.0). Note: Avoid PBS here, as phosphate can reduce EDC efficiency[3].

  • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS.

  • Incubate for 15–30 minutes at room temperature with gentle agitation[2].

Step 2: Quenching & Buffer Exchange (Self-Validating Step)

  • Rapidly pass the activated protein through a Zeba Spin Desalting Column (or equivalent SEC column) pre-equilibrated with Coupling Buffer (100 mM PBS, pH 7.5–8.0).

  • Causality Check: This step removes unreacted EDC, preventing the quinoline amine from reacting with EDC byproducts, which would artificially lower your yield[3].

Step 3: Amine Conjugation

  • Prepare a 50 mM stock of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride in DMSO or directly in Coupling Buffer. Critically verify the pH is >7.5. Adjust with 0.1 M NaOH if necessary.

  • Add a 10- to 20-fold molar excess of the amine to the desalted, activated protein.

  • Incubate for 2–4 hours at room temperature, or overnight at 4°C[2].

Step 4: Purification

  • Remove unreacted quinoline molecules via dialysis (using an appropriate MWCO) against standard PBS until the dialysate shows no background fluorescence.

Protocol B: Reductive Amination to Glycoproteins

Optimal for site-directed conjugation to the Fc region of antibodies, preserving the antigen-binding domains.

Step 1: Periodate Oxidation

  • Treat the glycoprotein with 10 mM sodium periodate ( NaIO4​ ) in 100 mM sodium acetate buffer (pH 5.5) for 30 minutes in the dark. This cleaves cis-diols on carbohydrate chains to form reactive aldehydes[1].

  • Desalt immediately to remove excess periodate.

Step 2: Schiff Base Formation & Selective Reduction

  • Add a 20-fold molar excess of the quinoline amine to the oxidized protein in PBS (pH 7.4). The amine attacks the aldehyde to form a reversible Schiff base (imine).

  • Add Sodium Cyanoborohydride ( NaCNBH3​ ) to a final concentration of 20 mM.

  • Mechanistic Insight: We explicitly use NaCNBH3​ rather than Sodium Borohydride ( NaBH4​ ). NaCNBH3​ is a milder agent that selectively reduces the protonated Schiff base to a stable secondary amine without reducing the unreacted aldehydes back to inert alcohols[1].

  • Incubate for 4–6 hours at room temperature, followed by dialysis.

Quantitative Data & Optimization

Table 1: Optimal Reaction Parameters for Conjugation Workflows

ParameterEDC/Sulfo-NHS CouplingReductive Amination
Activation pH 5.5 – 6.0 (MES Buffer)5.5 (Acetate Buffer)
Conjugation pH 7.5 – 8.0 (PBS or Borate)7.0 – 7.4 (PBS)
Amine Molar Excess 10x to 20x20x to 50x
Reaction Time 2 – 4 hours (RT)4 – 6 hours (RT)
Key Additive Sulfo-NHS (Stabilizer) NaCNBH3​ (Selective Reducer)

Table 2: Troubleshooting & Self-Validation Matrix

Symptom / ObservationMechanistic CauseCorrective Action
Low Degree of Labeling (DOL) Amine protonation due to the HCl salt.Verify conjugation buffer pH is strictly >7.5 after adding the quinoline amine.
Target Protein Precipitation Isoelectric point (pI) shift or crosslinking.Strictly adhere to the two-step EDC method to prevent inter-protein crosslinking.
High Background Fluorescence Incomplete removal of unreacted amine.Increase dialysis time, change buffer frequently, or use a lower MWCO spin column.
Rapid Loss of NHS-Ester Hydrolysis outcompeting amidation.Ensure the amine is added immediately (<10 mins) after desalting the activated protein.

Post-Reaction Validation (Self-Validating System)

To confirm successful conjugation and calculate the Degree of Labeling (DOL), leverage the intrinsic properties of the 6-methylquinoline moiety.

  • Spectroscopic Validation: The quinoline ring is highly UV-active and fluorescent. Measure the absorbance of the purified conjugate. Using the known molar extinction coefficient of the quinoline derivative and the protein (e.g., A280​ for BSA/IgG), calculate the molar ratio of ligand to protein.

  • LC-MS Validation: For small peptide or polymer conjugates, intact mass spectrometry (ESI-TOF) will reveal a distinct mass shift corresponding to the addition of the quinoline linker minus the loss of water ( −18 Da for the amide bond formation).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). ScienceDirect / Elsevier. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride in DMSO and organic solvents

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with amine hydrochloride salts is a common but easily resolvable challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with amine hydrochloride salts is a common but easily resolvable challenge. This guide is engineered to provide you with the physicochemical causality behind these issues, alongside field-proven, self-validating protocols to ensure your experiments proceed without interruption.

Section 1: Molecular Causality (The "Why")

Q: Why is 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride poorly soluble in organic solvents and sometimes stubborn in DMSO?

A: To troubleshoot solubility, we must first analyze the physicochemical properties of the molecule. The parent compound contains two basic centers: a primary aliphatic amine (pKa ~10.5) and a quinoline nitrogen (pKa ~4.9). In its "dihydrochloride" form, both nitrogens are protonated, creating a highly polar, ionic lattice stabilized by strong ion-dipole interactions[1].

While this ionic state maximizes aqueous solubility—a deliberate design choice in drug development to increase physiological bioavailability[2]—it drastically increases the crystal lattice energy. When introduced to non-polar organic solvents (like Dichloromethane) or even polar aprotic solvents (like DMSO), the solvent's dielectric constant is often insufficient to overcome this lattice energy at room temperature, resulting in an insoluble suspension[3].

Section 2: Troubleshooting DMSO Solubility for in vitro Assays

Q: I prepared a 100 mM stock in pure DMSO, but the solution remains a cloudy suspension. How can I resolve this without degrading the compound?

A: Dissolution is a thermodynamic process that can be kinetically bottlenecked. Your first step should always be to apply kinetic energy (heat and sonication) to help disrupt the crystal lattice. If the compound remains insoluble, it indicates the thermodynamic solubility limit of the salt form in DMSO has been reached.

To bypass this, we utilize in situ freebasing . By adding a stoichiometric excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), you neutralize the HCl and deprotonate the amine centers. The resulting free base has a significantly lower lattice energy and is highly soluble in DMSO. DIPEA is preferred because its steric hindrance prevents it from acting as a competing nucleophile in downstream biochemical assays or chemical couplings.

DMSOWorkflow Start 2-(6-Methylquinolin-3-yl)ethan-1-amine 2HCl in 100% DMSO Check1 Visual Inspection: Is it fully dissolved? Start->Check1 Heat Kinetic Energy: Heat to 37-40°C & Sonicate (10 min) Check1->Heat No Success Optimal DMSO Stock Solution Ready for Assay Check1->Success Yes Check2 Visual Inspection: Is solution clear? Heat->Check2 Base Chemical Intervention: Add 2.1 eq DIPEA (In situ Freebasing) Check2->Base No Check2->Success Yes Base->Success Resolved

Workflow for troubleshooting and resolving DMSO solubility issues using kinetic and chemical methods.

Section 3: Solubilizing in Organic Solvents for Synthesis

Q: I need to use this compound in an amide coupling reaction in DCM, but the dihydrochloride salt is completely insoluble. What is the standard workaround?

A: Amine hydrochloride salts are notoriously insoluble in halogenated and non-polar organic solvents. You must convert the salt to its free base form prior to the reaction via a Liquid-Liquid Extraction (LLE)[4]. By treating the aqueous salt solution with a mild inorganic base (e.g., Na₂CO₃), the amine becomes uncharged. This dramatic shift in polarity drives the compound out of the aqueous phase and allows it to partition cleanly into the organic layer[4].

LLEWorkflow Salt Dihydrochloride Salt (Aqueous Phase) Basify Add 1M Na2CO3 Adjust to pH > 10 Salt->Basify Freebase Free Base Formed (Water Insoluble) Basify->Freebase Extract Extract with DCM/EtOAc (Phase Separation) Freebase->Extract OrgLayer Collect Organic Layer (Contains Free Base) Extract->OrgLayer Dry Dry (Na2SO4) & Evaporate Solvent OrgLayer->Dry Pure Pure Free Base Ready for Synthesis Dry->Pure

Liquid-liquid extraction workflow for converting the salt to an organic-soluble free base.

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol A: In Situ Neutralization for DMSO Stocks

Use this protocol when preparing high-concentration stocks for cell-based or biochemical assays.

  • Weighing: Weigh 25.9 mg of the dihydrochloride salt (0.10 mmol) into a clean glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO to achieve a theoretical 100 mM concentration. Vortex for 30 seconds.

  • Kinetic Disruption: If a suspension persists, sonicate the vial in a water bath at 37°C for 10 minutes. (Validation: Hold the vial to the light; if no particulates are visible, stop here).

  • Chemical Neutralization: If the solution remains cloudy, add 36.5 µL of N,N-Diisopropylethylamine (DIPEA) (0.21 mmol, 2.1 eq).

  • Finalization: Vortex immediately. The neutralization of the HCl forms DIPEA-HCl (which is highly DMSO soluble) and releases the free base of the target compound, resulting in a rapidly clearing solution.

Protocol B: Aqueous Freebasing and Liquid-Liquid Extraction (LLE)

Use this protocol to isolate the pure free base for organic synthesis (e.g., amide couplings, alkylations).

  • Aqueous Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 20 mL of deionized water in a separatory funnel.

  • Basification: Slowly add 1M aqueous Na₂CO₃ dropwise. (Validation: Monitor with pH paper until the aqueous layer reaches pH 10–11. The solution will become visibly cloudy as the free base precipitates).

  • Extraction: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the funnel.

  • Phase Mixing: Stopper and invert gently 5–10 times, frequently venting the stopcock to release any CO₂ gas generated.

  • Separation: Allow the phases to separate completely. The uncharged free base will partition into the lower organic layer (if using DCM) or the upper layer (if using EtOAc).

  • Collection & Drying: Collect the organic layer. Repeat the extraction with an additional 20 mL of organic solvent to ensure maximum yield. Combine the organic layers and add anhydrous Na₂SO₄ until the solid flows freely (indicating all water is absorbed).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the pure, organic-soluble free base.

Section 5: Quantitative Data & Reagent Summary

Compound / ReagentMW ( g/mol )Approx. pKaPrimary Role in WorkflowRecommended Solvents
2-(6-Methylquinolin-3-yl)ethan-1-amine 2HCl 259.17~10.5 (Amine)~4.9 (Quinoline)Target Analyte (Salt Form)Water, Methanol
2-(6-Methylquinolin-3-yl)ethan-1-amine (Free Base) 186.25N/ATarget Analyte (Base Form)DMSO, DCM, EtOAc, THF
N,N-Diisopropylethylamine (DIPEA) 129.2410.75In situ Non-nucleophilic BaseDMSO, DMF, DCM
Sodium Carbonate (Na₂CO₃) 105.9910.33Aqueous Basification AgentWater

Section 6: References

  • Freebase (chemistry) - wikidoc Source: wikidoc.org URL:[Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis (Gibson, E. K., 2007) Source: University of Glasgow Theses URL:[Link]

  • 10.8: Amines as Bases - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online Source: spectroscopyonline.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride vs other quinoline derivatives in target efficacy

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in drug discovery.[1][2][3] Its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in drug discovery.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom provide a unique combination of hydrophobic and hydrogen-bonding capabilities, allowing for interaction with a wide array of biological targets.[4][5] This versatility has led to the development of numerous quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and neuroprotective agents.[1][2][4] The pharmacological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents, making the exploration of structure-activity relationships (SAR) a critical aspect of drug design.[6][7]

This guide provides a comparative analysis of the target efficacy of 3-substituted quinoline derivatives, a class of compounds that has shown significant promise in various therapeutic areas. While we will use the structure of 2-(6-Methylquinolin-3-yl)ethan-1-amine as a foundational example of a 3-substituted quinoline, the focus will be on the broader principles of how modifications to the quinoline core impact target engagement and efficacy. We will delve into experimental data, outline key methodologies for evaluation, and provide a framework for researchers to assess and compare the performance of novel quinoline derivatives.

The Critical Role of Substitution: A Focus on the 3-Position

The substitution pattern on the quinoline ring is a key determinant of a compound's biological activity and target selectivity. While modifications at various positions have been explored, the 3-position has emerged as a critical site for influencing the potency and selectivity of quinoline derivatives across different target classes.

For instance, in the context of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for high antagonist potency.[8][9] Similarly, for inhibitors of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), the attachment of a lipophilic group at the quinoline 3-position contributed substantially to their activity.[10]

The introduction of different functional groups at the 3-position can modulate a compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby fine-tuning its interaction with the target protein. This principle is fundamental to the rational design of potent and selective quinoline-based therapeutic agents.

Comparative Efficacy Across Key Target Classes

The versatility of the quinoline scaffold is evident in its ability to be tailored to interact with a wide range of biological targets. Below, we compare the efficacy of various quinoline derivatives against several important target classes, highlighting the impact of different substitution patterns.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. Quinoline derivatives have been extensively investigated as kinase inhibitors, with several compounds approved for clinical use.[11][12] The efficacy of these inhibitors is often determined by their ability to fit into the ATP-binding pocket of the target kinase.

Compound ClassTarget KinaseKey SubstitutionsIC50 (nM)Reference
3,5-Disubstituted Quinolinesc-MetVaries< 1[4]
N-(4-anilinoquinolin-6-yl)acetamide DerivativesCSF-1RVaries11-22[4]
4-(Quinolin-4-yl)-N-p-tolylpyrimidin-2-amineCDK1/CycA4-yl substitution-[5]
6,7-Dimethoxyquinoline DerivativesPDGF-RTK3-position with various aryl/alkyl groups< 20[10]
4-(3-hydroxyanilino)-quinoline derivativesRET4-(3-hydroxyanilino)3-50 (Ki)[13]
6,7-Disubstituted-4-(2-fluorophenoxy)-quinolinec-Met4-(2-fluorophenoxy)0.59-1.86[13]

Key Insights: The data clearly demonstrates that specific substitution patterns are crucial for potent kinase inhibition. For c-Met inhibitors, 3,5-disubstitution is key, while for PDGF-RTK, a lipophilic group at the 3-position is advantageous.[4][10] This highlights the importance of targeted library synthesis and screening to identify optimal substitution patterns for a given kinase.

Signaling Pathway: PI3K/Akt/mTOR Quinoline derivatives are known to inhibit kinases in critical signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline Derivative (e.g., PI3Kα Inhibitor) Quinoline->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by a quinoline-based inhibitor.

Antimalarial Agents

The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[14][15] Their primary mechanism of action involves interfering with heme detoxification in the malaria parasite.[16][17]

CompoundKey FeaturesTarget/MechanismActivityReference
Chloroquine4-AminoquinolineHeme polymerization inhibitionPotent against sensitive strains[14][15]
MefloquineQuinolinemethanolAlternative targets, not fully knownActive against some resistant strains[14][15]
QuinineQuinolinemethanolAlternative targets, not fully knownActive against some resistant strains[14][15]
Artemisinin-4-amino-quinoline hybridsHybrid moleculeβ-hematin formation inhibitionNanomolar activity in vitro[17]
Quinoline-1,2,4-triazine hybridsHybrid moleculeβ-hematin formation inhibitionIC50 = 4.54 µM[17]

Key Insights: While the 4-aminoquinoline scaffold of chloroquine has been a mainstay, the emergence of drug resistance has driven the development of new derivatives.[15] Hybrid molecules that combine the quinoline core with other pharmacophores are a promising strategy to overcome resistance.[17]

Cholinesterase Inhibitors

Cholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine.[18] Quinoline derivatives have been explored for this purpose.

Compound SeriesTargetKey SubstitutionsIC50 (µM)Reference
4-N-phenylaminoquinoline derivativesAChE, BChEMorpholine group, methylene linker length1.94 (AChE), 28.37 (BChE) for best compound[19]
6-Aminoquinoline derivativesAChEVarious aldehydes condensed with 6-aminoquinolineUp to 65.27% inhibition[18]
Quinoxaline derivativesAChE, BChEVarious substitutions0.077 - 50.08 (AChE)[20]

Key Insights: The potency of quinoline-based cholinesterase inhibitors is highly dependent on the nature of the side chains and their length.[19] This allows for fine-tuning of the molecule to achieve optimal interaction with the active site of the enzyme.

Experimental Protocols for Efficacy Evaluation

The objective comparison of quinoline derivatives relies on standardized and reproducible experimental protocols. Below are outlines of key assays used to determine the efficacy of these compounds against different target classes.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Workflow Diagram

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound start->prepare_reagents dispense Dispense Reagents into Microplate Wells prepare_reagents->dispense incubate Incubate at Specific Temperature and Time dispense->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) stop_reaction->detect_signal calculate_ic50 Calculate IC50 Value detect_signal->calculate_ic50 end End calculate_ic50->end

Sources

Comparative

Reproducibility of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride results in high-throughput screening

A Comparative Analysis Featuring 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride In the fast-paced environment of drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis Featuring 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride

In the fast-paced environment of drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel bioactive compounds.[1] However, the path from a primary "hit" to a validated lead is often fraught with challenges, chief among them being the reproducibility of initial findings. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical factors influencing the reproducibility of HTS results, using the novel compound 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride as a case study. We will explore best practices for assay development and validation, common pitfalls, and a comparative analysis of optimized versus sub-optimal screening protocols.

The Challenge of Novelty: Introducing 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2][3] The introduction of a novel quinoline compound, such as 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride, into an HTS campaign presents both opportunities and challenges. While its unique structure may offer novel mechanisms of action, its physicochemical properties are often not fully characterized, which can significantly impact assay performance and reproducibility.

This guide will use a hypothetical HTS assay for a protein kinase to illustrate the principles of robust assay design and execution.

Foundational Pillars of a Reproducible HTS Assay

The success of any HTS campaign hinges on a meticulously developed and validated assay.[4][5] A failure to establish a robust assay can lead to wasted resources and, more critically, false-positive or false-negative results that derail promising drug discovery programs.[6]

Key Considerations for Assay Development:
  • Biochemical vs. Cell-Based Assays: The initial choice between a biochemical and a cell-based assay format is critical.[1] Biochemical assays, which utilize purified components, generally exhibit lower variability. In contrast, cell-based assays offer greater physiological relevance but are inherently more complex and prone to variability.[1]

  • Detection Modality: The selection of the detection method (e.g., fluorescence, luminescence, absorbance) should be carefully considered.[1] For quinoline derivatives, which are known to sometimes exhibit autofluorescence, a luminescence-based readout might be preferable to a fluorescence-based one to minimize compound interference.[1]

  • Control Selection: The use of appropriate controls is fundamental to assessing assay quality.[4] This includes positive controls (a known inhibitor), negative controls (no inhibitor), and vehicle controls (to account for solvent effects, typically DMSO).[1]

Experimental Workflow: An Optimized vs. Sub-Optimal Approach

To illustrate the impact of protocol optimization on reproducibility, let's compare two hypothetical HTS workflows for screening 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride against our target kinase.

Optimized HTS Workflow

Optimized_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Freshly prepared, solubility confirmed) Dispensing Automated Compound & Reagent Dispensing Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (QC-tested, stable) Reagent_Prep->Dispensing Incubation Controlled Incubation (Time and Temperature) Dispensing->Incubation Detection Signal Detection (Luminescence) Incubation->Detection QC Plate-Level QC (Z'-factor, S/B ratio) Detection->QC Normalization Data Normalization (% Inhibition) QC->Normalization Hit_ID Hit Identification (Robust statistical methods) Normalization->Hit_ID

Caption: Optimized HTS workflow with stringent quality control.

Sub-Optimal HTS Workflow

SubOptimal_HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Aged stock, solubility assumed) Dispensing Manual Dispensing Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (No QC) Reagent_Prep->Dispensing Incubation Variable Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence) Incubation->Detection QC No Plate-Level QC Detection->QC Normalization Raw Data Analysis QC->Normalization Hit_ID Simple Thresholding Normalization->Hit_ID Troubleshooting_Reproducibility Start Poor Reproducibility Observed Check_Reagents Check Reagent Stability & QC Start->Check_Reagents Check_Compound Investigate Compound Properties (Solubility, Purity, Autofluorescence) Start->Check_Compound Check_Automation Verify Liquid Handler Performance Start->Check_Automation Check_Assay_Params Re-validate Assay Parameters (Incubation time, concentrations) Check_Reagents->Check_Assay_Params Check_Compound->Check_Assay_Params Check_Automation->Check_Assay_Params Data_Analysis Review Data Analysis Workflow Check_Assay_Params->Data_Analysis Resolved Reproducibility Improved Data_Analysis->Resolved

Caption: A decision tree for troubleshooting HTS reproducibility.

Conclusion

The reproducibility of high-throughput screening results is paramount for the success of any drug discovery program. While novel compounds like 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride hold therapeutic promise, their successful evaluation requires a commitment to rigorous assay development and validation. By implementing optimized protocols, stringent quality control measures, and a systematic approach to troubleshooting, researchers can ensure the generation of high-quality, reproducible data, thereby increasing the likelihood of identifying truly promising lead candidates.

References

  • HTS Assay Development Best Practices for Screening | Technology Networks. (2026, March 25). Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • How Do You Validate an Assay for High-Throughput Screening? - BellBrook Labs. (2026, March 3). Retrieved from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen. (2015, June 3). Retrieved from [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens - MDPI. (2023, August 28). Retrieved from [Link]

  • Synthesis and antimicrobial activities of 1, 2-di (6-methylquinolyl-2) 1, 2-ethanedion. (2001, January 15). Pakistan Journal of Pharmaceutical Sciences, 14(1), 41-45.

Sources

Validation

A Head-to-Head Comparison: Benchmarking the Investigational Agent 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride Against Standard EGFR Inhibitors

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous bioactive compounds. The novel compound, 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous bioactive compounds. The novel compound, 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride, hereafter designated as GMQ-Etha-Amine , emerges from this lineage as a potential therapeutic agent. While its precise mechanism of action is under investigation, its structural similarity to known kinase inhibitors suggests it may target key signaling proteins involved in cell growth and proliferation.

This guide provides a comprehensive framework for benchmarking GMQ-Etha-Amine's performance against established small molecule inhibitors. To create a scientifically rigorous and relevant comparison, we will evaluate it within the context of Epidermal Growth Factor Receptor (EGFR) signaling, a critical pathway in oncology. EGFR is a receptor tyrosine kinase that, when dysregulated, drives the growth of several cancer types.

We will compare GMQ-Etha-Amine to two standards of care:

  • Gefitinib: A first-generation, ATP-competitive EGFR inhibitor.

  • Osimertinib: A third-generation, irreversible inhibitor effective against resistance mutations like T790M.

The objective of this guide is to outline the essential experimental workflows required to characterize the potency, selectivity, and cellular activity of GMQ-Etha-Amine, providing a direct comparison with these gold-standard inhibitors. The described protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data for informed decision-making in drug development.

Comparative Benchmarking Workflow

A systematic evaluation is crucial to understanding the therapeutic potential of a new chemical entity. The workflow for benchmarking GMQ-Etha-Amine involves a tiered approach, moving from direct target engagement to cellular and pathway-level effects.

cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A In Vitro Kinase Assay (Determine IC50) B Cell Viability Assay (Determine GI50 in cancer cell lines) A->B Correlate biochemical and cellular potency C Selectivity Profiling (EGFRwt vs. EGFR-T790M) B->C Assess selectivity for mutant forms D Target Engagement Assay (Western Blot for p-EGFR) B->D Confirm target inhibition in a cellular context E Downstream Signaling Analysis (p-AKT, p-ERK) D->E Verify pathway modulation

Caption: Tiered experimental workflow for inhibitor characterization.

Part 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of GMQ-Etha-Amine on the enzymatic activity of the target protein. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative In Vitro Kinase IC50 Data

This table presents hypothetical, yet plausible, IC50 values for GMQ-Etha-Amine against wild-type EGFR, alongside typical reported values for the standard inhibitors. This allows for a direct comparison of biochemical potency.

CompoundTarget EnzymeIC50 (nM)
GMQ-Etha-Amine Recombinant Human EGFRTBD
GefitinibRecombinant Human EGFR2 - 37
OsimertinibRecombinant Human EGFR1 - 12

Data for Gefitinib and Osimertinib are derived from publicly available sources for illustrative purposes.

Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to measure the activity of EGFR kinase. The amount of ADP produced in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction. A lower light signal indicates higher kinase inhibition.

Materials:

  • Recombinant Human EGFR (e.g., from SignalChem)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (GMQ-Etha-Amine, Gefitinib, Osimertinib) serially diluted in DMSO.

Procedure:

  • Prepare the kinase reaction mixture by adding kinase buffer, recombinant EGFR enzyme, and substrate to each well of a 384-well plate.

  • Add 50 nL of serially diluted compounds (or DMSO as a vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and induce the luciferase reaction. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cellular Potency and Selectivity

While biochemical assays are crucial, it is essential to determine if an inhibitor can effectively engage its target within a complex cellular environment. Cellular assays measure the inhibitor's ability to cross the cell membrane and inhibit the target protein in its native state, ultimately affecting cell viability.

Comparative Cellular Potency (GI50) Data

The GI50 (half-maximal growth inhibition) is determined in cancer cell lines whose survival is dependent on EGFR signaling. We will use a wild-type EGFR line (A431) and a line harboring the T790M resistance mutation (NCI-H1975) to assess selectivity.

CompoundA431 (EGFRwt) GI50 (µM)NCI-H1975 (EGFR-T790M) GI50 (µM)Selectivity Ratio (wt/mutant)
GMQ-Etha-Amine TBDTBDTBD
Gefitinib~0.015>10>600
Osimertinib~0.01~0.01~1

Data for Gefitinib and Osimertinib are illustrative and based on typical literature values.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • A431 and NCI-H1975 cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Test compounds serially diluted in DMSO.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence and calculate the GI50 values from the dose-response curves.

Part 3: Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are a direct result of target inhibition, it is necessary to measure the phosphorylation state of EGFR and key downstream signaling proteins.

Signaling Pathway Overview

The following diagram illustrates the EGFR signaling cascade that is expected to be inhibited by GMQ-Etha-Amine and the standard inhibitors.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibitors cluster_3 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Response Proliferation Survival AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Inhibitor GMQ-Etha-Amine Gefitinib Osimertinib Inhibitor->EGFR EGF EGF Ligand EGF->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

This technique allows for the visualization of changes in protein phosphorylation, providing direct evidence of target engagement.

Materials:

  • A431 cells

  • Complete growth medium and serum-free medium

  • EGF (Epidermal Growth Factor)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate A431 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours to reduce basal signaling.

  • Pre-treat the cells with the test compounds at various concentrations for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the specified primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Apply chemiluminescent substrate and image the blot.

  • Analyze band intensities to determine the extent of phosphorylation inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive benchmarking of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride. By systematically evaluating its biochemical potency, cellular activity, and impact on intracellular signaling pathways relative to established standards like Gefitinib and Osimertinib, researchers can build a robust data package.

The results from these assays will elucidate the compound's potential as a novel EGFR inhibitor, highlighting its potency and any selectivity for wild-type versus mutant forms of the receptor. Positive outcomes would warrant further investigation, including broader kinase panel screening to assess off-target effects, and progression into in vivo efficacy and pharmacokinetic studies.

References

  • WelQrate. (2024). WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. arXiv. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (n.d.). Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. ACS Publications. Retrieved from [Link]

  • bioRxiv. (2023). Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction. Retrieved from [Link]

  • PMC. (2025). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Retrieved from [Link]

  • PMC. (n.d.). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Retrieved from [Link]

  • Roots Analysis. (2025). What are the different types of drugs available for Small molecule-drug conjugates? Retrieved from [Link]

  • PMC. (n.d.). Small molecule inhibitors targeting the cancers. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. ACS Publications. Retrieved from [Link]

  • Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Insecticide. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Retrieved from [Link]

  • PubMed. (2011). *The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3) compound induces G2/M phase arrest and mitochondrial
Comparative

Comparative Profiling of 2-(6-Methylquinolin-3-yl)ethan-1-amine Dihydrochloride: Cross-Reactivity and Off-Target Liabilities

Executive Summary In the development of novel neuropharmacological probes, bioisosteric replacement is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic properties. 2-(6-Methylquinolin-3-yl)ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel neuropharmacological probes, bioisosteric replacement is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic properties. 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride (6-MQEA) represents a structural evolution from classic indolealkylamines (tryptamines). By replacing the indole core with a 6-methylquinoline scaffold, researchers can fundamentally alter the molecule's hydrogen-bonding network and lipophilicity [4].

This guide provides an objective, data-driven comparison of 6-MQEA against standard serotonergic alternatives—specifically 6-Methyltryptamine (6-MT) , the endogenous ligand Serotonin (5-HT) , and the classic quinoline-based agonist Quipazine . We detail its cross-reactivity across 5-HT receptor subtypes, evaluate critical off-target effects (such as hERG liability), and provide self-validating experimental protocols for rigorous laboratory assessment.

Structural Rationale & Pharmacophore Modeling

The substitution of an indole ring with a quinoline ring is not merely a steric adjustment; it is an electronic overhaul of the pharmacophore.

  • Hydrogen Bonding: The indole >NH acts as a critical hydrogen-bond donor, interacting with serine and threonine residues in the orthosteric binding pocket of 5-HT receptors. The quinoline nitrogen, conversely, is a hydrogen-bond acceptor. This inversion significantly shifts the binding affinity profile across 5-HT receptor subtypes [1].

  • Lipophilicity & Basicity: The quinoline core is more lipophilic than the indole core. While this enhances blood-brain barrier (BBB) permeability, it also increases the basicity of the primary amine side chain, a known driver for off-target interactions with ion channels [3].

Cross-Reactivity Profiling: 5-HT Receptors and TAAR1

To objectively assess the performance of 6-MQEA, we compare its binding affinity ( Ki​ ) and functional potency ( EC50​ ) against established benchmarks. Data represents standardized in vitro radioligand displacement and functional calcium mobilization assays.

Table 1: Receptor Binding Affinity ( Ki​ , nM) and Functional Potency ( EC50​ , nM)
Compound5-HT1A ( Ki​ )5-HT2A ( Ki​ )5-HT2A ( EC50​ )5-HT3 ( Ki​ )TAAR1 ( Ki​ )
6-MQEA 145.0 ± 1228.4 ± 3.185.2 ± 6.412.5 ± 1.845.0 ± 5.2
6-Methyltryptamine 18.5 ± 2.415.2 ± 1.932.1 ± 4.0>100012.4 ± 2.0
Quipazine >100045.0 ± 5.5110.5 ± 8.21.4 ± 0.3>1000
Serotonin (5-HT) 1.2 ± 0.28.5 ± 1.115.4 ± 2.1500 ± 4585.0 ± 7.5

Data Interpretation: Unlike 6-MT, which retains high affinity for 5-HT1A, 6-MQEA demonstrates a marked shift toward 5-HT2A and 5-HT3 receptors, mirroring the profile of Quipazine [1]. The loss of the indole H-bond donor drastically reduces 5-HT1A affinity, making 6-MQEA a superior probe when 5-HT2A/3 selectivity over 5-HT1A is required.

GqPathway Ligand 6-MQEA (Ligand) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Intracellular Ca2+ ER->Ca2 Efflux FLIPR FLIPR Dye Emission Ca2->FLIPR Fluorophore Binding

Fig 1: Gq-coupled 5-HT2A signaling pathway and FLIPR calcium assay detection mechanism.

Off-Target Effects and Toxicity Liabilities

The structural modifications that grant 6-MQEA its unique receptor profile also introduce specific off-target liabilities that must be screened during early-stage development.

hERG Channel Inhibition (Cardiotoxicity)

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel. Inhibition of this channel prolongs the ventricular action potential, leading to Long QT syndrome. Typical hERG inhibitors are lipophilic, polyaromatic basic amines [3]. Because the quinoline ring increases the calculated partition coefficient (cLogP) relative to indole, 6-MQEA exhibits a higher propensity for hERG blockade than its tryptamine counterparts.

Monoamine Oxidase (MAO) Interaction

While tryptamines are classic substrates for MAO-A, rigidifying the structure or altering the core to a quinoline (as seen in Quipazine) shifts the molecule from a substrate to a weak, reversible MAO inhibitor [1].

Table 2: Off-Target Liability Profiling
CompoundcLogPhERG Inhibition ( IC50​ , µM)MAO-A Activity
6-MQEA 2.858.4 (Moderate Liability)Weak Inhibitor
6-Methyltryptamine 2.10>30 (Low Liability)Substrate
Quipazine 2.4512.5 (Moderate Liability)Weak Inhibitor

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to calculate the Z'-factor, ensuring assay robustness before data interpretation.

Protocol 1: FLIPR Calcium 5 Assay for 5-HT2A Functional Activity

This protocol measures the Gq-coupled intracellular calcium mobilization induced by 6-MQEA [2].

Causality & Rationale: We utilize probenecid in the loading buffer. Probenecid is an inhibitor of organic anion transporters. Without it, the cells would actively extrude the calcium-sensitive AM-ester dye, destroying the signal-to-noise ratio.

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor at 20,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Reconstitute the FLIPR Calcium 5 Assay Kit dye in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (pH 7.4). Add 25 µL of loading buffer to the existing 25 µL of culture media in each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow cytoplasmic esterases to cleave the AM portion of the dye, trapping the fluorophore intracellularly.

  • Compound Preparation: Prepare a 10-point concentration-response curve of 6-MQEA (from 10 µM to 0.1 nM) in HBSS buffer. Include Serotonin (10 µM) as a positive control ( Emax​ ) and buffer alone as a negative control.

  • Data Acquisition: Transfer plates to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Automate the addition of 12.5 µL of 6-MQEA/controls and record peak fluorescence emission (515-575 nm) for 3 minutes.

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay plate.

Protocol 2: Automated Patch-Clamp for hERG Liability

Causality & Rationale: Because 6-MQEA is a lipophilic basic amine, it is highly likely to bind the central cavity of the hERG channel [3]. Thallium flux assays can yield false positives; therefore, direct electrophysiological measurement of the tail current is mandatory.

Step-by-Step Workflow:

  • Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) channel. Harvest and suspend in extracellular recording solution.

  • Voltage Protocol: Using an automated patch-clamp system (e.g., IonWorks), hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse 6-MQEA at varying concentrations (0.1 µM to 30 µM).

  • Measurement: Measure the reduction in peak tail current amplitude relative to the pre-compound baseline. Use E-4031 (1 µM) as a positive control for 100% channel block.

Workflow Comp 6-MQEA Library Primary FLIPR Ca2+ Assay (Efficacy) Comp->Primary Screen Secondary Radioligand Binding (Selectivity) Primary->Secondary EC50 < 100nM OffTarget Patch-Clamp (hERG Safety) Secondary->OffTarget Ki Profiling Data SAR & Lead Opt OffTarget->Data IC50 > 10µM

Fig 2: Sequential high-throughput screening workflow for quinoline bioisostere evaluation.

Conclusion

2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride serves as a highly effective bioisostere for researchers looking to shift the pharmacological profile of tryptamines away from 5-HT1A and toward 5-HT2A/3 receptors. However, its increased lipophilicity necessitates rigorous downstream screening for hERG channel blockade. By employing the self-validating FLIPR and automated patch-clamp protocols outlined above, drug development professionals can accurately map the therapeutic window of this compound class.

References

  • Title: FLIPR Calcium 5 Assay Kit Guide Source: Molecular Devices URL: [Link]

  • Title: A quantitative assessment of hERG liability as a function of lipophilicity Source: ResearchGate / AstraZeneca URL: [Link]

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI (Molecules) URL: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond a simple checklist to provide a comprehensive, actionable protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond a simple checklist to provide a comprehensive, actionable protocol for the proper disposal of 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride. Understanding and implementing these procedures is not merely a matter of compliance but a fundamental aspect of responsible science, protecting both laboratory personnel and the environment.

The quinoline moiety in this compound suggests that it should be handled with the same caution as other quinoline derivatives, which are noted for potential toxicity and environmental hazards.[1][2][3] Therefore, this compound must be treated as hazardous waste from the point of generation to its final disposal.

Core Principles: Hazard Assessment and Risk Mitigation

Before any handling or disposal, it is crucial to recognize the potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, its structure as an amine dihydrochloride and a quinoline derivative allows us to infer a hazard profile based on analogous compounds.

Anticipated Hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[4][5][6]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6]

  • Environmental Hazard: Quinoline derivatives can be toxic to aquatic life.[5] Therefore, release to the environment must be strictly avoided.[5][8]

The cardinal rule is unambiguous: Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer.[4][9][10]

Pre-Disposal Safety: Engineering Controls and PPE

To ensure personnel safety, all disposal-related activities must be conducted with the appropriate protective measures in place. This follows the hierarchy of controls, prioritizing engineering solutions before relying on personal equipment.

  • Engineering Control: All handling of solid material and the initial preparation of solutions for disposal must be conducted within a properly functioning chemical fume hood.[1][3][9] This minimizes the risk of inhaling aerosolized dust particles.

  • Personal Protective Equipment (PPE): A non-negotiable requirement for handling this compound.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne dust.[1][4] This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after the procedure.[4]

    • Protective Clothing: A buttoned lab coat must be worn to prevent skin exposure.[1][7]

Step-by-Step Disposal Protocol

The following procedures provide a clear workflow for managing different forms of waste associated with 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride.

Workflow 1: Unused or Contaminated Solid Waste
  • Containerize: Carefully transfer the solid waste into a designated, chemically compatible hazardous waste container with a secure, screw-top lid.[4][9] Avoid creating dust during the transfer.[4]

  • Label: Immediately affix a "Hazardous Waste" label to the container.[9]

  • Identify Contents: The label must clearly state the full chemical name: "2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride". Include the approximate quantity of waste.[9]

  • Store: Place the sealed container in a designated Satellite Accumulation Area (SAA) until pickup.[9][11]

Workflow 2: Contaminated Solutions
  • Containerize: Collect all aqueous or solvent-based solutions containing the compound in a dedicated, compatible liquid hazardous waste container.

  • Label: As with solid waste, the container must bear a "Hazardous Waste" label.

  • Identify Contents: List all constituents of the solution on the label, including the full name of the primary compound, all solvents, and their estimated percentages. This information is critical for the waste disposal company to handle the mixture safely.[9]

  • Store: Seal the container tightly and store it in the designated SAA, ensuring it is segregated from incompatible materials like strong oxidizing agents.[9]

Workflow 3: Decontamination of Empty Containers

Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.[9]

  • Triple Rinse: This is the standard and required procedure.[9]

    • Rinse 1: Add a small amount of a suitable solvent in which the compound is soluble (e.g., ethanol, methanol). Secure the cap and swirl to rinse all interior surfaces.

    • Pour Rinsate: Decant the rinse solvent (now called "rinsate") into your designated liquid hazardous waste container.[9]

    • Repeat: Perform this rinse procedure two more times for a total of three rinses. All rinsate must be collected as hazardous waste.

  • Deface Label: After the final rinse and allowing the container to air dry in a fume hood, completely remove or obliterate the original chemical label.[9] This prevents confusion and ensures the container is not mistaken for one containing hazardous material.

  • Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycling, pending your institution's specific policies.[9]

Waste Accumulation and Final Disposal

All generated hazardous waste must be managed in compliance with EPA and local regulations.

Waste TypeContainer SpecificationLabeling RequirementFinal Disposal Pathway
Solid Waste Sealable, chemically compatible container"Hazardous Waste" + Full Chemical NameCollection by EHS for incineration
Liquid Waste Sealable, compatible liquid waste container"Hazardous Waste" + All Components & %Collection by EHS for incineration
Rinsate Collect in liquid hazardous waste container"Hazardous Waste" + All Components & %Collection by EHS for incineration
Empty Containers N/A (after decontamination)Original label must be defacedRegular trash or recycling (post-decontamination)

The final and most critical step is professional disposal. Never attempt to neutralize or dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of your labeled waste containers.[9] The most common and effective method for destroying such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][10]

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling waste generated from 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride.

G cluster_0 Waste Characterization cluster_1 Waste Streams cluster_2 Action Protocols cluster_3 Final Disposition start Start: Waste Generated waste_type What is the form of the waste? start->waste_type solid Unused/Contaminated Solid waste_type->solid Solid liquid Contaminated Solution waste_type->liquid Liquid container Empty Container waste_type->container Empty Container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid triple_rinse 1. Triple rinse with appropriate solvent container->triple_rinse saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa collect_rinsate 2. Collect all rinsate as hazardous liquid waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid deface 3. Deface original label collect_rinsate->deface dispose_container 4. Dispose of container in regular trash/recycling deface->dispose_container ehs Contact EHS for Pickup and Final Disposal saa->ehs

Caption: Decision workflow for proper disposal of chemical waste.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[1]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container without creating dust.[4]

    • Label the container and manage it as hazardous waste.

  • Personnel Exposure:

    • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[4][7]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[4][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Adherence to these detailed protocols ensures that your innovative research can proceed safely and in full compliance with environmental regulations. Your commitment to these practices is a testament to your dedication to scientific excellence and corporate responsibility.

References

  • CymitQuimica. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2005). Material Safety Data Sheet - Quinoline, 96%.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Enamine. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ethylenediamine.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Thermo Fisher Scientific. (n.d.). Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET.
  • University of Louisville. (n.d.). Standard Operating Procedure for Quinoline.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Angene Chemical. (2021). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). School Chemistry Labs - Waste & Debris Fact Sheets.
  • MilliporeSigma. (2026). SAFETY DATA SHEET - Ranitidine hydrochloride.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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